Cas no 409097-99-0 (5-phenyl-2H-1,2,3-triazole-4-carbaldehyde)

5-phenyl-2H-1,2,3-triazole-4-carbaldehyde structure
409097-99-0 structure
Product Name:5-phenyl-2H-1,2,3-triazole-4-carbaldehyde
Numero CAS:409097-99-0
MF:C9H7N3O
MW:173.171381235123
CID:2107894
PubChem ID:300108
Update Time:2025-04-21

5-phenyl-2H-1,2,3-triazole-4-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde
    • 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
    • 5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
    • KUC107930N
    • CS-0217221
    • 5-Phenyl-1,2,3-triazole-4-carbaldehyde
    • 821-041-8
    • SY100559
    • 51719-84-7
    • SCHEMBL4961817
    • 1H-1,2,3-Triazole-4-carboxaldehyde, 5-phenyl-
    • AB01333707-02
    • Phenyl-triazol-aldehyd
    • 5-phenyl-2H-[1,2,3]-triazole-4-carbaldehyde
    • 5-phenyl-2H-triazole-4-carbaldehyde
    • Z111479770
    • NCGC00340888-01
    • AG-690/11353094
    • CS-12595
    • AKOS037621189
    • C9H7N3O
    • EN300-71387
    • KSC-20-102
    • NSC174210
    • 1H-1,3-Triazole-4-carboxaldehyde, 5-phenyl-
    • DA-06061
    • AG-690/32534055
    • MFCD18969831
    • 5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde #
    • AC2089
    • AKOS000284990
    • DTXSID30966004
    • NSC-174210
    • BCA71984
    • STK511843
    • 409097-99-0
    • DB-317784
    • Inchi: 1S/C9H7N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-6H,(H,10,11,12)
    • Chiave InChI: LLGIAYKTCWJZHF-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(C2C=CC=CC=2)=NNN=1

Proprietà calcolate

  • Massa esatta: 173.058911855Da
  • Massa monoisotopica: 173.058911855Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 180
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.1
  • Superficie polare topologica: 58.6Ų
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd